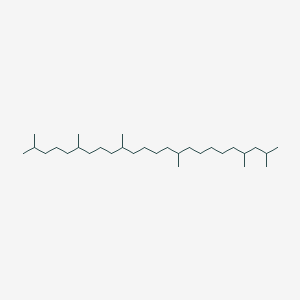![molecular formula C17H18N4O3 B14351807 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde CAS No. 94711-36-1](/img/structure/B14351807.png)
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, and alkylated products.
科学的研究の応用
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)azobenzene: Lacks the nitro group and aldehyde functionality.
4-(Diethylamino)phenylazo-2-nitrobenzene: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the diethylamino and nitro groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
94711-36-1 |
|---|---|
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC名 |
4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H18N4O3/c1-3-20(4-2)15-8-6-14(7-9-15)18-19-16-10-5-13(12-22)11-17(16)21(23)24/h5-12H,3-4H2,1-2H3 |
InChIキー |
ZXAPOJSFMROLFC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


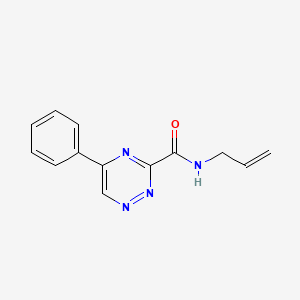
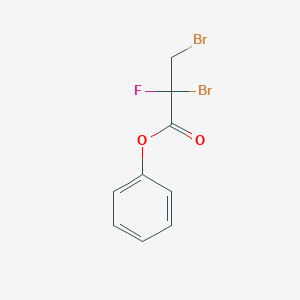


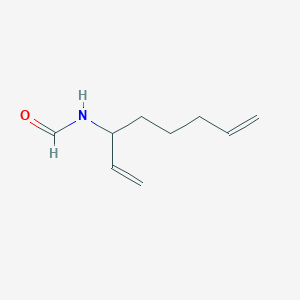

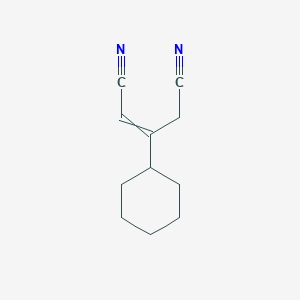
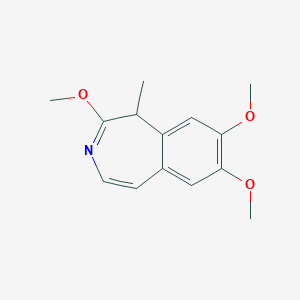

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
